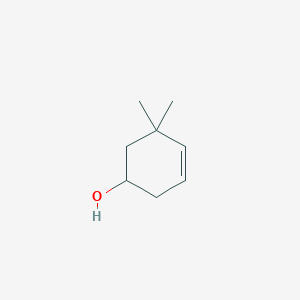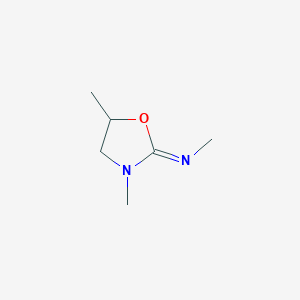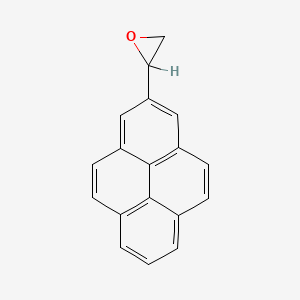![molecular formula C19H15N5 B14414383 6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine CAS No. 81560-22-7](/img/structure/B14414383.png)
6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine is a complex organic compound that features a unique structure combining pyridine and isoindole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate isoindole derivative under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with similar reactivity but lacking the isoindole moiety.
N-Methyl-2-(pyridin-2-yl)ethanamine: Another pyridine
Propiedades
Número CAS |
81560-22-7 |
|---|---|
Fórmula molecular |
C19H15N5 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
5-methyl-N-pyridin-2-yl-3-pyridin-2-yliminoisoindol-1-amine |
InChI |
InChI=1S/C19H15N5/c1-13-8-9-14-15(12-13)19(23-17-7-3-5-11-21-17)24-18(14)22-16-6-2-4-10-20-16/h2-12H,1H3,(H,20,21,22,23,24) |
Clave InChI |
LLQBKHGKTPWKFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=NC2=NC3=CC=CC=N3)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
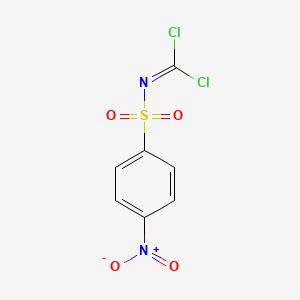


![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
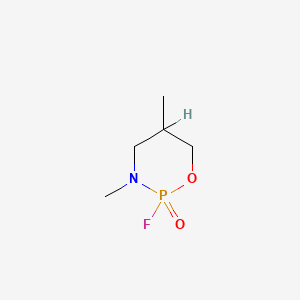
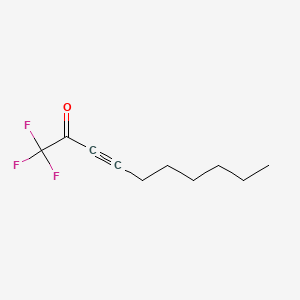
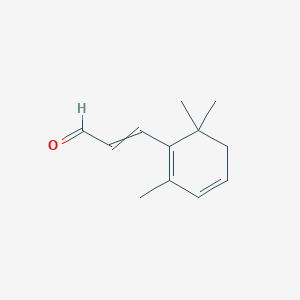
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
